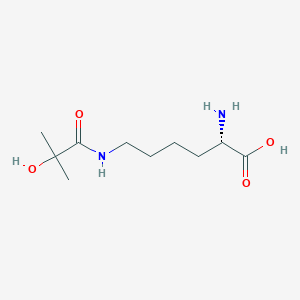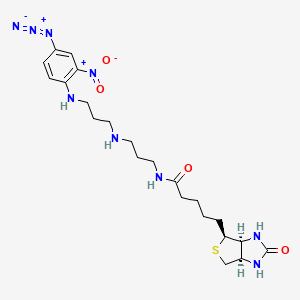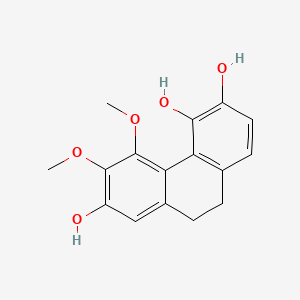
SARS-CoV-2-IN-57
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-57 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins and enzymes critical for the virus’s replication and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as crystallization and chromatography to isolate the final product. Quality control measures are implemented at each stage to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-57 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to optimize yield and selectivity. Common reagents include acids, bases, solvents, and catalysts, with reaction conditions such as temperature, pressure, and pH carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-57 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the molecular interactions between the compound and viral proteins, providing insights into its antiviral activity. In medicine, this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics. In industry, the compound is used in the development of diagnostic assays and antiviral formulations.
Mecanismo De Acción
The mechanism of action of SARS-CoV-2-IN-57 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. The compound binds to key viral proteins, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), inhibiting their activity and preventing the virus from replicating. This inhibition disrupts the viral life cycle, reducing the viral load and mitigating the infection’s severity. The pathways involved in this process include the inhibition of viral protein synthesis and the disruption of viral RNA replication.
Comparación Con Compuestos Similares
SARS-CoV-2-IN-57 is unique compared to other similar compounds due to its high specificity and potency against the SARS-CoV-2 virus. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of the virus.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Hydroxychloroquine: A drug that interferes with viral entry and replication.
While these compounds share some similarities in their mechanisms of action, this compound stands out due to its enhanced binding affinity and selectivity for viral proteins, making it a promising candidate for further development and clinical use.
Propiedades
Fórmula molecular |
C23H37N3O |
|---|---|
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
(1R)-N-[2-(4-cyclohexylpiperazin-1-yl)ethyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C23H37N3O/c1-27-23-12-6-9-20-21(23)10-5-11-22(20)24-13-14-25-15-17-26(18-16-25)19-7-3-2-4-8-19/h6,9,12,19,22,24H,2-5,7-8,10-11,13-18H2,1H3/t22-/m1/s1 |
Clave InChI |
KNLPSXLZGRXFGB-JOCHJYFZSA-N |
SMILES isomérico |
COC1=CC=CC2=C1CCC[C@H]2NCCN3CCN(CC3)C4CCCCC4 |
SMILES canónico |
COC1=CC=CC2=C1CCCC2NCCN3CCN(CC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)

![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)



![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)


